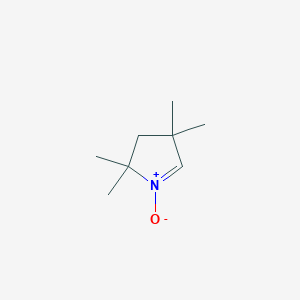
2-(4-氟苯基)噻唑-4-羧酸乙酯
描述
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a chemical compound with the empirical formula C12H10FNO2S . It appears as a solid .
Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate includes a thiazole ring attached to a fluorophenyl group and an ethyl carboxylate group . The compound has a molecular weight of 251.28 .Physical And Chemical Properties Analysis
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate is a solid . It has an empirical formula of C12H10FNO2S and a molecular weight of 251.28 .科学研究应用
Antibacterial and Antifungal Applications
Thiazoles, including 2,4-disubstituted thiazoles, have been reported to exhibit significant antibacterial and antifungal activities . For instance, a compound similar to Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate was found to be more active against bacterial strains B. cereus, B. subtilis, and E. coli and fungal strains A. niger, Fusarium oxisporum, and Rhizopus oryzae .
Anti-inflammatory Applications
Thiazole derivatives have been reported to have anti-inflammatory properties . This suggests that Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate could potentially be used in the development of new anti-inflammatory drugs.
Antitumor Applications
Thiazoles have also been reported to exhibit antitumor activities . This suggests that Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate could potentially be used in cancer research and treatment.
Antioxidant Applications
One of the compounds similar to Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate, namely ethyl 4-((2-((2-chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)amino)thiazol-4-yl)amino)benzoate, has shown potent inhibitory activity against nitric oxide free radical . This suggests that Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate could potentially have antioxidant applications.
Antiviral Applications
Thiazole derivatives have been reported to have antiviral properties . This suggests that Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate could potentially be used in the development of new antiviral drugs.
Trypanocidal Applications
Ethylamines, which are similar to Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate, have shown promising trypanocidal properties . This suggests that Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylate could potentially be used in the treatment of diseases caused by Trypanosoma parasites, such as Chagas disease and African trypanosomiasis (sleeping sickness).
安全和危害
属性
IUPAC Name |
ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFKADGHYYXMLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569503 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132089-35-1 | |
| Record name | Ethyl 2-(4-fluorophenyl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![6-Amino-5-(bicyclo[2.2.1]heptan-2-yl)carbonylamino-1,3-dipropyluracil](/img/structure/B161521.png)
![[(2R,3S,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B161523.png)



![Ethyl 2-amino-6-{[(4-methylphenyl)sulfonyl]amino}hexanoate, chloride](/img/structure/B161538.png)
